molecular formula C6H12ClN B15318116 (3R)-3-ethenylpyrrolidinehydrochloride

(3R)-3-ethenylpyrrolidinehydrochloride

Cat. No.: B15318116
M. Wt: 133.62 g/mol
InChI Key: AEDUVXGOGRMQCK-RGMNGODLSA-N
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Description

(3R)-3-ethenylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethenyl group attached to the third carbon of the pyrrolidine ring and is commonly found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-ethenylpyrrolidinehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by an ethenyl group.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing batch or continuous flow reactors to achieve the cyclization of precursors efficiently.

    Optimized Substitution Reactions: Employing catalysts and optimized reaction conditions to ensure high yield and purity of the ethenyl-substituted pyrrolidine.

    Purification and Salt Formation: Using crystallization or other purification techniques to isolate the desired product, followed by conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-ethenylpyrrolidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted pyrrolidines.

    Substitution: Formation of various N-substituted pyrrolidines.

Scientific Research Applications

(3R)-3-ethenylpyrrolidinehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-ethenylpyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in binding interactions, while the pyrrolidine ring can influence the overall conformation and activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-ethenylpyrrolidinehydrochloride: The enantiomer of (3R)-3-ethenylpyrrolidinehydrochloride, differing in the spatial arrangement of the ethenyl group.

    (3R)-3-ethylpyrrolidinehydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.

    (3R)-3-propylpyrrolidinehydrochloride: Similar structure but with a propyl group instead of an ethenyl group.

Uniqueness

This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific configuration (3R) also contributes to its unique properties and interactions in various applications.

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(3R)-3-ethenylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m0./s1

InChI Key

AEDUVXGOGRMQCK-RGMNGODLSA-N

Isomeric SMILES

C=C[C@H]1CCNC1.Cl

Canonical SMILES

C=CC1CCNC1.Cl

Origin of Product

United States

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